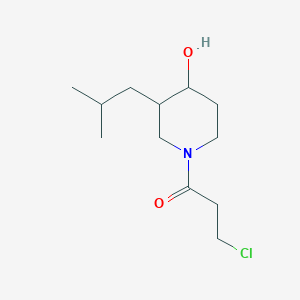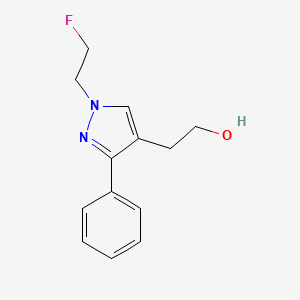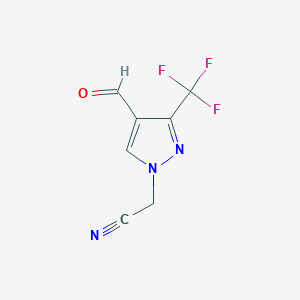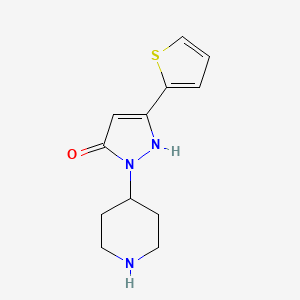
3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one, also known as 4-hydroxy-3-isobutylpiperidine-1-carboxylic acid 3-chloro-1-propyl ester, is an organic compound with a wide range of applications in the medical, chemical, and pharmaceutical industries. It is used as an intermediate in the synthesis of various compounds, such as drugs and pesticides, and has been studied for its potential use in the treatment of certain conditions, such as diabetes and obesity.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research on compounds structurally related to "3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one" demonstrates their potential in the synthesis of biologically active molecules. For instance, a study by Čižmáriková et al. (2020) explored the synthesis and antimicrobial activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates for biologically active compounds. The synthesized compounds showed antimicrobial activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, though their activities were generally lower compared to certain beta blockers (Čižmáriková et al., 2020).
Antifungal and Antibacterial Applications
Gopalakrishnan et al. (2009) reported on the unexpected formation of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones and evaluated their in vitro antibacterial and antifungal activities. These compounds exhibited a broad range of antibacterial activities and strong antifungal activities against strains like Aspergillus flavus and Microsporum gypseum (Gopalakrishnan et al., 2009).
Antimicrobial Evaluation
Fadda et al. (2016) synthesized novel N-sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl groups and screened them for antimicrobial and antifungal activities. Among these, certain compounds showed high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, indicating their potential as antimicrobial agents (Fadda et al., 2016).
Chemical Synthesis and Characterization
Research not only focuses on biological activities but also on the chemical synthesis and characterization of related compounds. For example, Czeskis (1998) described the synthesis of a 5HT1A antagonist using a detailed synthetic pathway, highlighting the chemical versatility of these compounds (Czeskis, 1998).
Propiedades
IUPAC Name |
3-chloro-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-9(2)7-10-8-14(6-4-11(10)15)12(16)3-5-13/h9-11,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWCYWGVWOZLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)
![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)










![6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491008.png)
